molecular formula C10H13IN2S B1405204 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 175920-96-4

3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B1405204
CAS No.: 175920-96-4
M. Wt: 320.2 g/mol
InChI Key: UDMLYDRAGOJTMV-UHFFFAOYSA-N
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Description

3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Mechanism of Action

Target of Action

Similar compounds, such as benzo[d]thiazol derivatives, have been shown to have potential antidepressant and anticonvulsant effects . They may interact with receptors or enzymes involved in these neurological processes.

Mode of Action

It’s suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased levels can alleviate symptoms of depression.

Biochemical Pathways

Based on the potential antidepressant and anticonvulsant effects of similar compounds , it can be inferred that this compound might influence the serotonergic and noradrenergic systems. These systems are involved in mood regulation and seizure control, respectively.

Pharmacokinetics

None of the synthesized compounds related to this class violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide might have similar effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the cyclocondensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The resulting product is then treated with hydroiodic acid to form the hydroiodide salt .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes . The scalability of these methods ensures the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-nitrobenzo[d]thiazol-2-amine: Known for its antimicrobial properties.

Uniqueness

3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide stands out due to its unique combination of a propyl group and an imine functionality, which may enhance its biological activity and specificity compared to other benzothiazole derivatives .

Properties

IUPAC Name

3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.HI/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMLYDRAGOJTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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